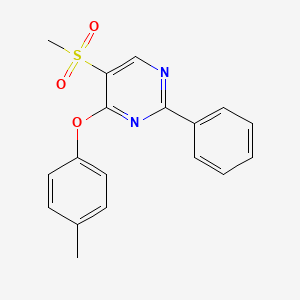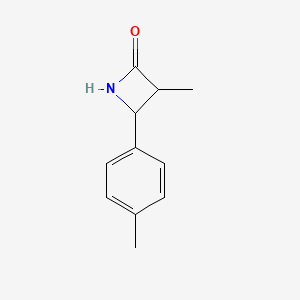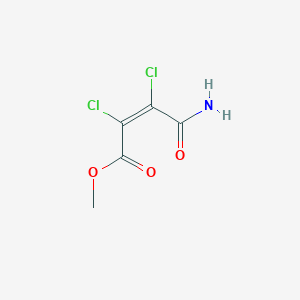
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the pyrimidine class of organic compounds and has a molecular formula of C18H16N2O3S.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. It also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine has both biochemical and physiological effects. Biochemically, it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. Physiologically, it induces apoptosis in cancer cells and inhibits the growth of weeds.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, a limitation of using this compound in lab experiments is its potential toxicity.
Future Directions
There are several future directions for research on 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine. One future direction is to investigate its potential as a herbicide in agriculture. Another future direction is to study its potential as a building block for the synthesis of functional materials. Additionally, further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesis Methods
The synthesis of 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine involves the reaction of 4-methylphenol, dimethyl sulfate, and potassium carbonate to form 4-methylphenyl methyl sulfate. This intermediate is then reacted with 2-phenyl-5,6-dihydropyrimidine-4(3H)-one in the presence of potassium carbonate and copper(I) iodide to yield the final product.
Scientific Research Applications
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
properties
IUPAC Name |
4-(4-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13-8-10-15(11-9-13)23-18-16(24(2,21)22)12-19-17(20-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZKWALPWYOVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)


![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)

